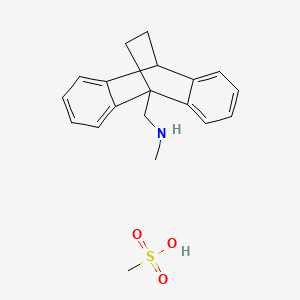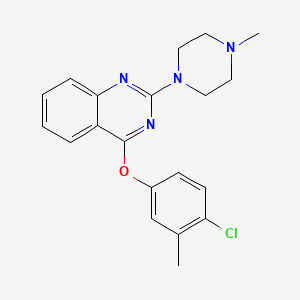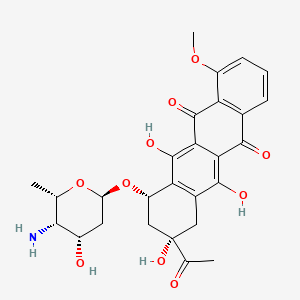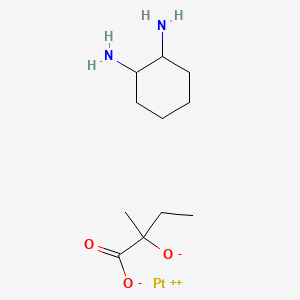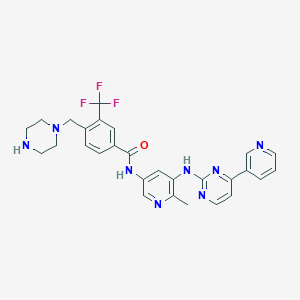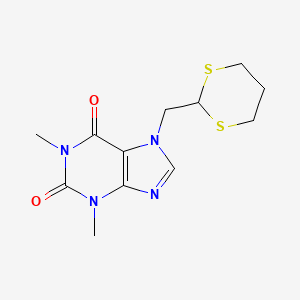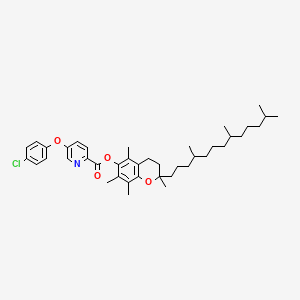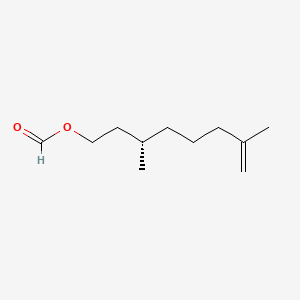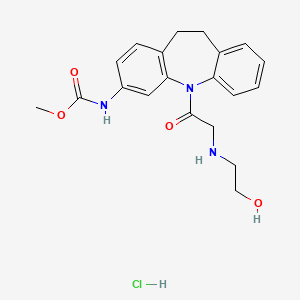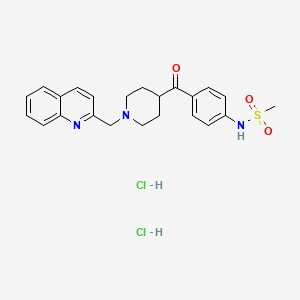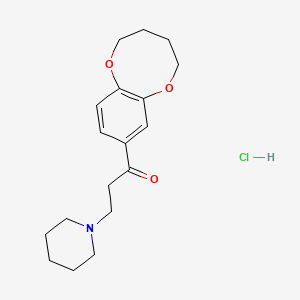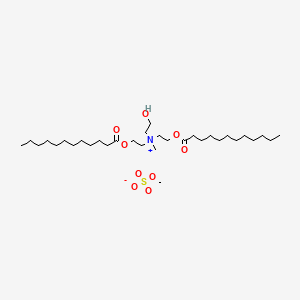
Dilauroylethyl hydroxyethylmonium methosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilauroylethyl hydroxyethylmonium methosulfate: is a quaternary ammonium compound widely used in various industrial and scientific applications. It is known for its surfactant properties, making it a valuable ingredient in personal care products, particularly in hair conditioners and skin care formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dilauroylethyl hydroxyethylmonium methosulfate typically involves the reaction of lauric acid with ethylene oxide to form lauroylethyl hydroxyethylamine. This intermediate is then quaternized with dimethyl sulfate to produce the final compound .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process ensures high yield and purity of the final product, which is essential for its application in personal care products .
Analyse Chemischer Reaktionen
Types of Reactions: Dilauroylethyl hydroxyethylmonium methosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The quaternary ammonium group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and thiols are commonly employed.
Major Products Formed: The major products formed from these reactions include oxidized quaternary ammonium compounds, reduced amine derivatives, and substituted quaternary ammonium salts .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, dilauroylethyl hydroxyethylmonium methosulfate is used as a surfactant and emulsifying agent in various formulations. It helps in stabilizing emulsions and enhancing the solubility of hydrophobic compounds .
Biology: In biological research, this compound is used in cell culture media to improve cell adhesion and growth. It is also employed in the preparation of liposomes and other nanoparticle-based delivery systems .
Medicine: In the medical field, this compound is used in the formulation of topical medications and transdermal delivery systems. Its surfactant properties enhance the penetration of active ingredients through the skin .
Industry: Industrially, it is used in the production of personal care products, including shampoos, conditioners, and lotions. It imparts conditioning and antistatic properties to these products, improving their performance and user experience .
Wirkmechanismus
The mechanism of action of dilauroylethyl hydroxyethylmonium methosulfate involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with negatively charged sites on cell membranes, leading to changes in membrane permeability and cell function. This interaction enhances the penetration of active ingredients and improves the overall efficacy of formulations containing this compound .
Vergleich Mit ähnlichen Verbindungen
- Dioleoylethyl hydroxyethylmonium methosulfate
- Stearamidopropyl trimonium methosulfate
- Neostigmine methylsulfate
Comparison: Dilauroylethyl hydroxyethylmonium methosulfate is unique due to its specific fatty acid chain length (lauric acid) and its hydroxyethyl group, which imparts distinct surfactant properties. Compared to dioleoylethyl hydroxyethylmonium methosulfate, it has a shorter fatty acid chain, resulting in different solubility and emulsifying characteristics. Stearamidopropyl trimonium methosulfate and neostigmine methylsulfate have different functional groups and applications, making this compound a unique choice for specific formulations .
Eigenschaften
CAS-Nummer |
221315-87-3 |
|---|---|
Molekularformel |
C32H65NO9S |
Molekulargewicht |
639.9 g/mol |
IUPAC-Name |
bis(2-dodecanoyloxyethyl)-(2-hydroxyethyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C31H62NO5.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-30(34)36-28-25-32(3,24-27-33)26-29-37-31(35)23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h33H,4-29H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
VBVFXGOWQMRMOR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC[N+](C)(CCO)CCOC(=O)CCCCCCCCCCC.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


